molecular formula C10H19NO2 B12833621 (S)-4-Amino-4-cyclohexylbutanoic acid

(S)-4-Amino-4-cyclohexylbutanoic acid

Cat. No.: B12833621
M. Wt: 185.26 g/mol
InChI Key: CXTLFXLNZBODHP-VIFPVBQESA-N
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Description

(S)-4-Amino-4-cyclohexylbutanoic acid is an organic compound characterized by a cyclohexyl group attached to a butanoic acid backbone, with an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-4-cyclohexylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexyl derivatives and butanoic acid precursors.

    Formation of Intermediate: The cyclohexyl group is introduced to the butanoic acid backbone through a series of reactions, including alkylation and cyclization.

    Introduction of Amino Group: The amino group is introduced at the fourth position via reductive amination or other suitable methods.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-Amino-4-cyclohexylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-4-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    4-Amino-4-methylbutanoic acid: Contains a methyl group instead of a cyclohexyl group.

    4-Amino-4-ethylbutanoic acid: Features an ethyl group in place of the cyclohexyl group.

Uniqueness

(S)-4-Amino-4-cyclohexylbutanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(4S)-4-amino-4-cyclohexylbutanoic acid

InChI

InChI=1S/C10H19NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

CXTLFXLNZBODHP-VIFPVBQESA-N

Isomeric SMILES

C1CCC(CC1)[C@H](CCC(=O)O)N

Canonical SMILES

C1CCC(CC1)C(CCC(=O)O)N

Origin of Product

United States

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